PF-05020182 is a small molecule compound that acts as a selective modulator of the Kv7 potassium channels, specifically targeting the Kv7.2 and Kv7.3 subtypes. These channels are integral to regulating neuronal excitability and are implicated in various neurological conditions, including epilepsy and pain disorders. PF-05020182 has shown promise in enhancing M-current, which stabilizes neuronal membrane potential and raises the threshold for action potential firing, thereby exerting anticonvulsant effects .
The detailed synthetic route remains proprietary but is aligned with common practices in medicinal chemistry aimed at optimizing potency and selectivity.
The biological activity of PF-05020182 is characterized by its potent activation of Kv7.2 and Kv7.3 channels, leading to significant anticonvulsant properties. In experimental models, PF-05020182 demonstrated efficacy in reducing seizure activity during maximal electroshock tests, indicating its potential use as an antiepileptic drug . Furthermore, its selectivity over other Kv7 subtypes suggests a favorable safety profile, minimizing unwanted side effects associated with broader spectrum channel modulators.
PF-05020182 has potential applications in treating various neurological disorders due to its ability to modulate Kv7 channels. Key areas include:
Studies investigating the interactions of PF-05020182 with other compounds have focused on its synergistic effects when combined with existing antiepileptic medications. Such studies aim to elucidate whether PF-05020182 can enhance therapeutic outcomes or reduce dosing requirements for these medications, thereby minimizing side effects .
Furthermore, research into its pharmacokinetics and metabolism is ongoing to better understand how it interacts within biological systems and its potential drug-drug interactions.
PF-05020182 shares structural and functional similarities with several other compounds that target Kv7 channels. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Selectivity | Clinical Status |
---|---|---|---|
Flupirtine | Potentiates M-current | Moderate | Approved for pain relief |
Retigabine | Activates Kv7 channels | Broad | Approved for epilepsy |
ICA-27243 | Selective Kv7 opener | High | Investigational |
ML-213 | Potent Kv7.2/3 activator | High | Investigational |
Uniqueness of PF-05020182:
The retrosynthetic analysis of PF-05020182 (N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide) reveals a complex heterocyclic structure that presents unique synthetic challenges [1]. The compound features a central pyrimidine ring substituted with methoxy groups at positions 4 and 6, connected to a 4-methoxypiperidine moiety at position 2, and bearing a 3,3-dimethylbutanamide substituent at position 5 [2]. This molecular architecture necessitates a convergent synthetic approach to efficiently construct the piperidine-pyrimidine core while maintaining regioselectivity throughout the synthesis [5].
The primary retrosynthetic disconnection strategy involves identifying the key bond formations that would lead to the target molecule through the most efficient pathway [8]. The piperidine-pyrimidine linkage represents a critical disconnection point, suggesting that the synthesis could proceed through nucleophilic substitution of a halogenated pyrimidine precursor with the appropriately substituted piperidine derivative [9]. This approach minimizes the number of protecting group manipulations and allows for late-stage diversification of the substitution pattern [11].
Alternative retrosynthetic pathways have been explored in related heterocyclic systems, where the pyrimidine core is constructed through condensation reactions of appropriately substituted precursors [17]. However, for PF-05020182, the presence of multiple methoxy substituents and the specific substitution pattern favor a building block approach where pre-formed heterocyclic fragments are coupled under optimized conditions [18]. The retrosynthetic analysis must also consider the stereochemical requirements at the piperidine ring, particularly the configuration at the 4-position where the methoxy group is located [30].
Retrosynthetic Disconnection | Synthetic Strategy | Key Considerations |
---|---|---|
Piperidine-pyrimidine bond | Nucleophilic substitution | Regioselectivity control |
Amide bond formation | Coupling reagent-mediated | Functional group compatibility |
Methoxy substitution pattern | Early incorporation | Stability under reaction conditions |
Piperidine ring construction | Cyclization or reduction | Stereochemical control |
The strategic analysis reveals that the most efficient route involves the preparation of a 2-chloro-4,6-dimethoxypyrimidine intermediate, which can undergo selective nucleophilic displacement with 4-methoxypiperidine under mild conditions [29]. This approach takes advantage of the inherent reactivity of halogenated pyrimidines toward nitrogen nucleophiles while avoiding the harsh conditions that might compromise the methoxy substituents [31].
Fluorine incorporation strategies have emerged as powerful tools for enhancing the selectivity and pharmacological properties of heterocyclic compounds like PF-05020182 [12]. While PF-05020182 itself does not contain fluorine atoms, understanding fluorine incorporation techniques provides valuable insights for the development of improved analogues with enhanced selectivity profiles [13]. The incorporation of fluorine into piperidine-pyrimidine systems can be achieved through several complementary approaches, each offering distinct advantages for selectivity enhancement [14].
Direct fluorination of piperidine precursors represents one of the most straightforward approaches to introducing fluorine substituents [13]. This method involves the treatment of appropriately positioned hydrogen atoms with electrophilic or nucleophilic fluorinating reagents under controlled conditions [15]. The high electronegativity of fluorine (3.98) and its small van der Waals radius (1.47 Å) make it an ideal substituent for fine-tuning molecular properties without significantly altering the overall molecular geometry [34].
The fluoropyridine reduction approach has gained significant attention for the synthesis of fluorinated piperidines [13]. This methodology involves the selective hydrogenation of fluoropyridine precursors to yield the corresponding fluorinated piperidines with excellent diastereoselectivity [15]. The process typically employs rhodium catalysts under mild conditions, providing access to all-cis-multifluorinated piperidines through a one-pot dearomatization-hydrogenation sequence [15]. This approach is particularly valuable for preparing piperidine derivatives with defined axial and equatorial orientations of fluorine substituents [15].
Fluorination Method | Advantages | Limitations | Selectivity Enhancement Mechanism |
---|---|---|---|
Direct fluorination | High regioselectivity, mild conditions | Limited substrate scope | Electronic modulation of binding affinity |
Fluoropyridine reduction | Excellent diastereoselectivity | Requires specific starting materials | Conformational restriction |
Nucleophilic fluorination | Good functional group tolerance | Competing hydrodefluorination | Metabolic stability improvement |
Late-stage fluorination | Preserves existing functionality | Position-dependent selectivity | Reduced off-target interactions |
Nucleophilic fluorination techniques utilize fluoride sources such as potassium fluoride or tetrabutylammonium fluoride to introduce fluorine atoms into organic molecules [14]. These methods are particularly effective for substrates bearing good leaving groups and can be performed under relatively mild conditions [16]. The success of nucleophilic fluorination depends heavily on the electronic nature of the substrate and the reaction conditions employed [35].
Electrophilic fluorination reagents, including N-fluorobenzenesulfonimide and Selectfluor, provide complementary reactivity patterns for fluorine incorporation [14]. These reagents are particularly useful for the fluorination of electron-rich aromatic systems and enolate equivalents [39]. The broad substrate scope of electrophilic fluorination makes it a valuable tool for late-stage modification of complex molecules [39].
The selectivity enhancement achieved through fluorine incorporation operates through several distinct mechanisms [34]. Electronic modulation of binding affinity occurs when fluorine substituents alter the electron density distribution within the molecule, leading to improved interactions with target proteins [37]. Conformational restriction via fluorine can lock molecules in bioactive conformations, reducing entropy penalties upon binding [38]. Metabolic stability improvement results from the strength of carbon-fluorine bonds, which resist enzymatic cleavage and extend the duration of biological activity [35].
The development of PF-05020182 represents a significant advancement in the hybridization strategy originally pioneered with retigabine and its analogues [5]. Retigabine, the prototypical KCNQ channel opener, served as the foundational template for designing improved compounds with enhanced selectivity and reduced side effect profiles [17]. The hybridization approach involves combining structural elements from multiple lead compounds to create novel molecular entities that retain the beneficial properties while minimizing undesirable characteristics [18].
The structural analysis of retigabine reveals a triaminoaryl pharmacophore consisting of a central benzene ring bearing amino substituents at specific positions [17]. The carbamate functionality at the para-position and the fluorobenzylamine moiety represent critical structural elements for KCNQ channel binding and activation [18]. However, retigabine's propensity to form phenazine dimers under oxidative conditions led to serious clinical complications, necessitating the development of alternative structural frameworks [17].
PF-05020182 incorporates a fundamentally different heterocyclic core based on a dimethoxypyrimidine scaffold rather than the triaminobenzene system found in retigabine [7]. This strategic modification eliminates the potential for phenazine formation while maintaining the essential pharmacophoric elements required for KCNQ channel activation [10]. The piperidine ring in PF-05020182 serves as a bioisosteric replacement for the linear aliphatic chain in retigabine, providing enhanced conformational rigidity and improved selectivity [20].
Compound | Core Structure | Key Modifications | Selectivity Profile |
---|---|---|---|
Retigabine | Triaminobenzene | Ethyl carbamate, fluorobenzyl | Non-selective KCNQ2-5 |
PF-05020182 | Dimethoxypyrimidine | Piperidine ring, dimethylbutanamide | Selective KCNQ2/3/4 |
ICA-27243 | Simplified amide | Voltage-independent activation | KCNQ2/3 selective |
SF0034 | Fluorinated retigabine | 3-Fluoro substitution | Enhanced KCNQ2/3 potency |
The hybridization strategy employed in developing PF-05020182 draws upon structure-activity relationship studies of multiple KCNQ channel openers [20]. The incorporation of methoxy substituents on the pyrimidine ring was inspired by successful modifications in related heterocyclic systems, where electron-donating groups enhanced binding affinity [42]. The 4-methoxypiperidine moiety combines the conformational advantages of cyclic structures with the electronic properties necessary for optimal channel interaction [29].
Computational studies using homology models of KCNQ channels have provided insights into the binding mode of PF-05020182 compared to retigabine [17]. Molecular docking experiments suggest that PF-05020182 occupies a similar binding site within the channel pore domain but adopts a distinct orientation due to its different heterocyclic framework [18]. The dimethoxypyrimidine core forms hydrogen bonding interactions with conserved tryptophan residues, while the piperidine ring engages in hydrophobic contacts with surrounding amino acid side chains [43].
The success of the hybridization approach is evident in the improved pharmacological profile of PF-05020182 compared to retigabine [7]. Electrophysiological studies demonstrate that PF-05020182 exhibits potent activation of KCNQ2/3 channels with EC50 values in the submicromolar range [10]. The compound also shows excellent selectivity against KCNQ1 channels, reducing the potential for cardiac side effects associated with non-selective KCNQ activation [20].
Further refinements of the hybridization strategy have led to the development of additional analogues with improved properties [18]. The introduction of trifluoromethyl groups and other electron-withdrawing substituents has yielded compounds with enhanced potency and selectivity [20]. These modifications demonstrate the continued utility of the hybridization approach for optimizing KCNQ channel modulators [43].
The industrial-scale synthesis of PF-05020182 presents numerous challenges typical of multi-step organic synthesis, requiring careful optimization of reaction conditions, process controls, and economic considerations [22]. The complexity of the piperidine-pyrimidine core necessitates a multi-step synthetic sequence that must be carefully designed to ensure reproducible yields and consistent product quality at manufacturing scale [24]. Heat transfer limitations represent one of the most significant challenges encountered during scale-up of multi-step syntheses [28].
At laboratory scale, reactions can be efficiently controlled using standard heating and cooling equipment, but as reaction volumes increase, the surface area to volume ratio decreases, leading to non-uniform temperature distribution [26]. This phenomenon is particularly problematic for temperature-sensitive transformations involved in PF-05020182 synthesis, where precise temperature control is essential for maintaining regioselectivity and preventing decomposition of sensitive intermediates [27]. The use of continuous flow reactors has emerged as a promising solution for addressing heat transfer limitations, providing better temperature control and improved safety profiles [22].
Mixing efficiency represents another critical challenge in scaling multi-step syntheses [28]. Poor mixing at large scale can lead to concentration gradients within the reaction vessel, resulting in side product formation and reduced yields [24]. The synthesis of PF-05020182 involves several steps requiring efficient mixing, including nucleophilic substitution reactions and coupling reactions that are sensitive to local concentration effects [25]. Advanced impeller designs and computational fluid dynamics modeling have been employed to optimize mixing patterns and ensure uniform distribution of reactants [28].
Scale-up Challenge | Impact on Synthesis | Mitigation Strategy | Implementation Cost |
---|---|---|---|
Heat transfer limitations | Temperature gradients affect selectivity | Continuous flow reactors | High initial investment |
Mixing efficiency changes | Side product formation increases | Advanced impeller design | Moderate modification cost |
Process control complexity | Parameter optimization required | Automated control systems | Significant system upgrade |
Material handling safety | Specialized equipment needed | Engineering controls | Major infrastructure change |
Process control complexity increases dramatically when transitioning from laboratory to manufacturing scale [27]. Multi-step syntheses require coordination of multiple reaction parameters across several unit operations, each with its own optimal conditions [24]. The synthesis of PF-05020182 involves temperature-sensitive steps, pH-dependent reactions, and moisture-sensitive intermediates that must be carefully monitored and controlled throughout the process [25]. Automated process control systems have become essential for managing this complexity, utilizing real-time monitoring and feedback control to maintain optimal conditions [27].
Material handling safety considerations become paramount at manufacturing scale, particularly for processes involving hazardous reagents or intermediates [23]. The synthesis of PF-05020182 may involve the use of strong bases, reactive electrophiles, and potentially hazardous solvents that require specialized handling procedures [26]. Engineering controls, including proper ventilation systems, containment protocols, and emergency response procedures, must be implemented to ensure worker safety and environmental protection [28].
Quality consistency represents a persistent challenge in scaled manufacturing processes [25]. Batch-to-batch variability can arise from numerous sources, including raw material quality, equipment performance, and environmental factors [27]. Statistical process control methods and process analytical technology have been implemented to monitor critical quality attributes in real-time and ensure consistent product quality [26]. These approaches enable early detection of process deviations and facilitate rapid corrective actions to maintain product specifications [24].
Economic feasibility considerations become increasingly important as synthesis scales increase [26]. The cost per kilogram of product must be carefully evaluated against market requirements and competitive alternatives [27]. Process intensification strategies, including reaction optimization, solvent recycling, and waste minimization, are essential for achieving economic viability at manufacturing scale [25]. Yield optimization across all synthetic steps becomes critical, as even small improvements in individual step yields can have significant cumulative effects on overall process economics [28].
Process Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Critical Considerations |
---|---|---|---|---|
Batch size | 1-10 g | 100-1000 g | 10-100 kg | Equipment availability |
Heat transfer rate | Rapid equilibration | Moderate lag | Significant delays | Temperature control systems |
Mixing time | Seconds | Minutes | Extended periods | Impeller design requirements |
Quality control | Manual sampling | Semi-automated | Fully automated | Real-time monitoring needs |
The implementation of green chemistry principles has become increasingly important in addressing scalability challenges [23]. Atom economy considerations drive the selection of synthetic routes that minimize waste generation and reduce environmental impact [22]. The development of catalytic processes and the elimination of stoichiometric reagents represent key strategies for improving the sustainability of large-scale synthesis [24]. Solvent selection and recovery systems are critical components of environmentally responsible manufacturing processes [26].
The voltage-sensing domain represents a critical structural element in Kv7.2/7.3 heteromeric channels, and PF-05020182 demonstrates specific interactions with this domain that facilitate channel activation. The heteromeric assembly of Kv7.2 and Kv7.3 subunits forms tetrameric channels with predominantly 2:2 stoichiometry and random subunit arrangement, creating a unique molecular architecture for drug interaction [3].
The voltage-sensor domain in Kv7.2/7.3 heteromers consists of the S1-S4 transmembrane segments, with the S4 segment containing positively charged arginine residues that serve as voltage sensors [4]. PF-05020182 exhibits high potency for Kv7.2/7.3 heteromers with an EC50 value of 334 nM, indicating strong binding affinity and functional modulation of the voltage-sensing mechanism [2] [5].
Research demonstrates that the compound facilitates voltage-dependent activation by stabilizing the activated conformation of the voltage sensor [6]. Mutagenesis studies have identified binding sites near the interface between the voltage-sensing domain and pore domain, particularly near residue W236, which is crucial for channel function [6]. The interaction with the voltage sensor appears to involve both closed-state and open-state binding, suggesting multiple binding modes that contribute to the compound's efficacy [7] [8].
The S4 segment movements during voltage sensing are coupled to pore opening through the S4-S5 linker, and PF-05020182 appears to enhance this electromechanical coupling process [9]. The compound's selectivity for Kv7.2/7.3 heteromers over homomeric channels suggests specific recognition of the heteromeric voltage-sensor configuration, which differs from that of individual subunits [8].
Phosphatidylinositol-4,5-bisphosphate (PIP2) serves as an essential cofactor for Kv7 channel function, and PF-05020182 demonstrates allosteric modulation through interactions with PIP2-binding domains. The compound's mechanism involves stabilization of the PIP2-channel complex and enhancement of voltage-sensor to pore domain coupling [10] [11].
PIP2 binding sites in Kv7 channels are located at the interface between the voltage-sensing domain and pore domain, involving basic residues in the S2-S3 linker and S4-S5 linker regions [11] [12]. These sites are highly conserved across Kv7 channel subtypes, suggesting a fundamental role in channel gating [11]. PF-05020182 appears to modulate channel function by enhancing the effectiveness of PIP2-mediated coupling between functional domains [10].
The allosteric mechanism involves PIP2-dependent stabilization of the open channel conformation, with the compound potentially acting as a positive allosteric modulator that increases the apparent affinity for PIP2 [13]. This mechanism is particularly important for Kv7.2/7.3 channels, which demonstrate intermediate PIP2 sensitivity compared to other Kv7 subtypes [13].
Molecular dynamics simulations have revealed that PIP2 binding induces conformational changes in the cytoplasmic domain that are transmitted to the transmembrane region [12]. PF-05020182 likely enhances this allosteric communication, resulting in increased channel open probability and altered voltage dependence of activation [9].
The compound's selectivity profile correlates with differential PIP2 binding affinities across Kv7 subtypes. Kv7.2 and Kv7.3 channels exhibit distinct PIP2 sensitivities, with Kv7.3 showing approximately 100-fold higher apparent affinity for PIP2 compared to Kv7.2 [13]. This differential sensitivity may contribute to the compound's preferential effects on heteromeric Kv7.2/7.3 channels.
Calmodulin (CaM) represents a critical regulatory protein for Kv7 channels, and PF-05020182 demonstrates interactions with calcium/calmodulin-dependent gating mechanisms. The compound's effects are modulated by the calcium-calmodulin regulatory system, which controls channel activity through direct binding to the channel's C-terminal domain [14] [15].
Calmodulin binding to Kv7 channels involves both N-terminal and C-terminal lobes of the protein, with calcium binding to specific EF-hand domains triggering conformational changes that affect channel gating [15] [16]. At basal cytosolic calcium concentrations (10-100 nM), only the N-lobe of calmodulin is calcium-loaded, representing the channel's open state [16]. When calcium levels increase to 1-10 μM, calcium association with the C-lobe triggers conformational rearrangements that shift the channel toward the closed/inactive state [16].
PF-05020182 appears to interact with this calcium/calmodulin-dependent regulatory mechanism by modulating the sensitivity of channels to calcium-induced conformational changes [14]. The compound's effects may involve stabilization of the calcium-free calmodulin state, which is associated with enhanced channel activity [17].
The S2-S3 linker of the voltage sensor has been identified as a critical site for calmodulin interaction, with the EF3 hand of calmodulin playing a particularly important role in channel regulation [18] [19]. PF-05020182 may influence these interactions by altering the local environment of the S2-S3 linker, thereby affecting calmodulin binding and subsequent channel modulation [9].
Recent structural insights reveal that calcium binding to the C-lobe of calmodulin produces a segmental rotation that allosterically transmits the signal from the cytosol to the transmembrane region [16]. PF-05020182 may interfere with this allosteric transmission, effectively maintaining channels in a more active state despite changes in intracellular calcium levels [19].
PF-05020182 demonstrates distinct selectivity patterns across different Kv7 subtypes, with particularly notable differences in efficacy for Kv7.4 and Kv7.5 channels. The compound exhibits moderate activity on Kv7.4 channels with an EC50 value of 625 nM, representing approximately 1.9-fold lower potency compared to Kv7.2/7.3 heteromers [2] [5].
For Kv7.3/7.5 heteromeric channels, PF-05020182 shows an EC50 value of 588 nM, indicating moderate selectivity with approximately 1.8-fold lower potency than Kv7.2/7.3 channels [5]. Importantly, the compound does not activate homomeric Kv7.5 channels, demonstrating clear subtype selectivity [20].
The differential efficacy across Kv7 subtypes reflects underlying differences in channel structure and gating mechanisms. Kv7.4 channels differ from Kv7.2 channels at only three positions within the voltage-sensing domain, yet this results in significantly different pharmacological profiles [21]. The high degree of sequence homology (~90%) between Kv7.2 and Kv7.4 voltage-sensing domains suggests that subtle structural differences account for the observed selectivity [21].
Kv7.5 channels demonstrate unique pharmacological properties, with the compound showing no activity on homomeric Kv7.5 channels but moderate activity on Kv7.3/7.5 heteromers [20] [5]. This suggests that the presence of Kv7.3 subunits is necessary for compound binding and/or functional modulation, highlighting the importance of heteromeric assembly in determining pharmacological selectivity.
The comparative efficacy data reveals that PF-05020182 exhibits highest potency for channels containing Kv7.2 and/or Kv7.3 subunits, with reduced but measurable activity on channels containing Kv7.4 subunits [5]. This selectivity profile makes the compound particularly valuable for targeting neuronal M-current, which is primarily composed of Kv7.2/7.3 heteromers [22].
The mechanism underlying subtype selectivity likely involves differences in the voltage-sensor domain structure, PIP2 binding sites, and calmodulin interaction domains across Kv7 subtypes. These structural differences create distinct pharmacological profiles that can be exploited for therapeutic applications requiring subtype-selective modulation [22] [23].
Kv7 Subtype | EC50 (nM) | Activity Level | Selectivity Index |
---|---|---|---|
Kv7.2/7.3 | 334 | High | 1.0 (reference) |
Kv7.4 | 625 | Moderate | 1.87 |
Kv7.3/7.5 | 588 | Moderate | 1.76 |
Kv7.1 | Not active | Inactive | N/A |
Kv7.5 (homomeric) | Not active | Inactive | N/A |